IDO1 Inhibitory Potency: 6,7-Difluoro Derivative Exhibits Single-Digit Nanomolar Cellular Activity Versus Clinical-Stage Comparator
In a head-to-head cross-study comparison of cellular IDO1 inhibition, 6,7-difluoro-1H-indole-5-carbonitrile demonstrates an IC50 of 5 nM against IFN-γ-stimulated human HeLa cells, measured via inhibition of kynurenine production [1]. In contrast, the clinical-stage IDO1 inhibitor epacadostat (INCB 024360) exhibits an IC50 of 71.8 nM in comparable enzyme inhibition assays . This 14.4-fold greater potency (5 nM vs. 71.8 nM) positions the 6,7-difluoro derivative as a more potent cellular inhibitor of IDO1, a target relevant for cancer immunotherapy and immune tolerance.
| Evidence Dimension | IDO1 inhibition (cellular) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | Epacadostat (INCB 024360), IC50 = 71.8 nM |
| Quantified Difference | 14.4-fold greater potency |
| Conditions | IFN-γ-stimulated human HeLa cells; kynurenine production assay |
Why This Matters
Procurement of 6,7-difluoro-1H-indole-5-carbonitrile enables IDO1-targeted studies with a >10-fold improvement in cellular potency over a well-characterized clinical inhibitor, potentially reducing compound consumption and enhancing assay sensitivity.
- [1] BindingDB. BDBM50454792 (CHEMBL4218193). Affinity Data: IC50 = 5 nM for IDO1 inhibition in IFN-gamma stimulated human HeLa cells. View Source
